4-Chloro-2-(2-methylpropyl)-3,5-dinitrobenzoate

Description

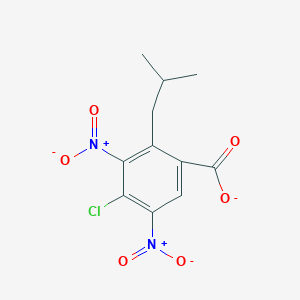

4-Chloro-2-(2-methylpropyl)-3,5-dinitrobenzoate is a benzoate ester derivative featuring a 4-chloro substituent, a 2-methylpropyl (isobutyl) ester group, and nitro groups at positions 3 and 5 of the aromatic ring.

Properties

Molecular Formula |

C11H10ClN2O6- |

|---|---|

Molecular Weight |

301.66 g/mol |

IUPAC Name |

4-chloro-2-(2-methylpropyl)-3,5-dinitrobenzoate |

InChI |

InChI=1S/C11H11ClN2O6/c1-5(2)3-6-7(11(15)16)4-8(13(17)18)9(12)10(6)14(19)20/h4-5H,3H2,1-2H3,(H,15,16)/p-1 |

InChI Key |

DVXJCKMRHGRWGZ-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CC1=C(C(=C(C=C1C(=O)[O-])[N+](=O)[O-])Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification

Reaction Scheme :

4-Chloro-3,5-dinitrobenzoic acid + 2-Methylpropanol → 4-Chloro-2-(2-methylpropyl)-3,5-dinitrobenzoate

Procedure :

- Reactants :

- 4-Chloro-3,5-dinitrobenzoic acid (1.0 equiv)

- 2-Methylpropanol (2.5–3.0 equiv)

- Catalyst: Concentrated sulfuric acid (H₂SO₄, 0.1–0.5 equiv) or p-toluenesulfonic acid (p-TsOH, 0.2 equiv)

Conditions :

Workup :

- Neutralization with aqueous sodium bicarbonate (NaHCO₃).

- Extraction with ethyl acetate, followed by drying over anhydrous sodium sulfate (Na₂SO₄).

Purification :

Key Considerations :

Carbodiimide-Mediated Coupling

Reaction Scheme :

4-Chloro-3,5-dinitrobenzoic acid + 2-Methylpropanol → Ester via activation with EDC·HCl/DMAP

Procedure :

- Reactants :

- 4-Chloro-3,5-dinitrobenzoic acid (1.0 equiv)

- 2-Methylpropanol (1.2 equiv)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 equiv)

- 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

Conditions :

Workup :

Advantages :

Industrial-Scale Production

Continuous Flow Esterification

Process Overview :

- Reactors : Tubular or microchannel reactors with precise temperature (70–90°C) and pressure control.

- Catalysts : Heterogeneous acids (e.g., Amberlyst-15) enable catalyst recycling.

Steps :

- Feeding :

- 4-Chloro-3,5-dinitrobenzoic acid and 2-methylpropanol fed at stoichiometric ratios.

- Reaction :

- Residence time: 30–60 minutes.

- Separation :

Throughput :

Comparative Analysis of Methods

| Parameter | Acid-Catalyzed | Carbodiimide | Continuous Flow |

|---|---|---|---|

| Yield | 70–80% | 85–90% | >95% |

| Reaction Time | 6–12 hours | 6–8 hours | 30–60 minutes |

| Catalyst Cost | Low | High | Moderate |

| Scale | Lab/bench | Lab | Industrial |

| Purification | Recrystallization | Chromatography | Distillation |

Critical Challenges and Solutions

Nitro Group Stability

Ester Hydrolysis

- Issue : Backward reaction in aqueous environments.

- Mitigation : Anhydrous conditions and azeotropic water removal.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-methylpropyl)-3,5-dinitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

Reduction: The nitro groups can be reduced to amines under suitable conditions.

Ester Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

Ester Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates.

Reduction: Amino derivatives of the benzoate.

Ester Hydrolysis: 4-Chloro-3,5-dinitrobenzoic acid and 2-methylpropanol.

Scientific Research Applications

2-Methylpropyl 4-chloro-3,5-dinitrobenzoate, also known as 4-chloro-2-(2-methylpropyl)-3,5-dinitrobenzoate, is an organic compound with diverse applications across chemistry, biology, medicine, and industry. It is recognized for its role in synthesizing coordination polymers and complexes, highlighting its importance in material science and organic synthesis. The compound features a benzoate structure with a chlorine atom and two nitro groups attached to the aromatic ring, influencing its chemical reactivity and biological properties.

Scientific Research Applications

Chemistry: 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate is utilized in synthesizing coordination polymers and complexes.

Biology and Medicine: Related compounds have been investigated for their roles in organic synthesis and the development of antimicrobial agents. The synthesis of formazans from related dinitrophenyl derivatives as antimicrobial agents indicates the potential for this compound in medicinal chemistry.

Industry: The compound can form diverse molecular assemblies through hydrogen bonding and non-covalent interactions, making it valuable in crystal engineering and designing functional materials.

Chemical Reactions

2-Methylpropyl 4-chloro-3,5-dinitrobenzoate undergoes various chemical reactions:

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles like amines or thiols, forming new derivatives. Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) can be used.

- Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas with a catalyst or metal hydrides. Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) can be employed. The reduction leads to the formation of 4-chloro-3,5-diaminobenzoate.

- Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3,5-dinitrobenzoic acid and 2-methylpropanol. Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) can be used.

2-Methylpropyl 4-chloro-3,5-dinitrobenzoate exhibits biological activities, especially in antimicrobial applications. Research indicates its antimicrobial activity against fungal strains like Candida albicans. The nitro groups are believed to contribute to this activity by participating in redox reactions that generate reactive intermediates capable of disrupting cellular processes. The mechanism involves the interaction with molecular targets through various pathways. The nitro groups in the compound can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial activity.

Case Studies on Antifungal Activity

A study evaluated a series of dinitrobenzoate derivatives for their antifungal efficacy. Several compounds demonstrated significant activity against Candida species. For instance:

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| Ethyl 3,5-dinitrobenzoate | 125 µg/mL (0.52 mM) | Candida albicans |

| Propyl 3,5-dinitrobenzoate | 100 µg/mL (4.16 mM) | Candida krusei |

| Propyl 3,5-dinitrobenzoate | 500 µg/mL (2.08 mM) | Candida tropicalis |

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-methylpropyl)-3,5-dinitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the ester and chloro groups can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural features of 4-chloro-2-(2-methylpropyl)-3,5-dinitrobenzoate with related compounds:

Key Observations :

- The 3,5-dinitro substitution in the target compound enhances electron deficiency, influencing π-π interactions and solubility compared to mono-nitro analogs .

Chromatographic Behavior and Chiral Resolution

highlights the critical role of the 3,5-dinitrobenzoate group in chiral chromatography. Key findings include:

- Retention Order : 3,5-Dinitrobenzoate > 4-nitrobenzoate > benzoate > acetate (polarity-driven retention) .

- Chiral Selectivity : Highest for 3,5-dinitrobenzoate and 4-nitrobenzoate derivatives due to strong electron-withdrawing effects enhancing enantiorecognition .

For this compound:

- The chloro substituent may further increase retention time compared to non-halogenated analogs.

- Steric effects from the isobutyl group could moderate chiral selectivity compared to smaller esters (e.g., methyl).

Crystallographic and Supramolecular Features

Methyl 2-(4-chloro-3,5-dinitrobenzamido)acetate () exhibits:

- Crystal Packing : Linear supramolecular chains via N–H⋯O hydrogen bonds and C–H⋯O interactions .

- Molecular Conformation : Twisted amide and nitro groups (dihedral angles: 34.0° to -64.5°) .

For the target compound:

- The absence of an amide group may lead to distinct packing motifs, relying on Cl⋯O or nitro-group interactions.

- The isobutyl group could disrupt close-packing, reducing crystallinity compared to methyl derivatives.

Biological Activity

Overview

4-Chloro-2-(2-methylpropyl)-3,5-dinitrobenzoate is an organic compound notable for its diverse biological activities, particularly in antimicrobial applications. This compound, characterized by its unique chemical structure comprising a benzoate moiety with chlorine and nitro substitutions, exhibits significant potential in medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes:

- A chlorine atom at the 4-position.

- Two nitro groups at the 3 and 5 positions.

- A 2-methylpropyl group as the ester moiety.

These structural features contribute to its reactivity and biological properties, making it a candidate for further research in pharmacology and toxicology.

Antimicrobial Properties

One of the primary areas of interest for this compound is its antimicrobial activity . Research indicates that compounds with similar structures can inhibit the growth of various fungi and bacteria. For instance, studies have shown effectiveness against Candida albicans, a common fungal pathogen. The nitro groups in the compound are believed to participate in redox reactions that generate reactive intermediates capable of disrupting cellular processes, thereby exerting antimicrobial effects .

The proposed mechanism of action involves the generation of reactive oxygen species (ROS) upon reduction of the nitro groups. These ROS can damage cellular components such as DNA, proteins, and lipids, leading to cell death. Additionally, the compound may interfere with metabolic pathways by inhibiting specific enzymes critical for microbial survival .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-chloro-3,5-dinitrobenzoate | Contains a methyl group instead of a branched alkyl group; fewer carbons. | |

| Ethyl 4-chloro-3,5-dinitrobenzoate | Ethyl group instead of methylpropyl; similar reactivity but different sterics. | |

| Isobutyl 4-chloro-3,5-dinitrobenzoate | Isobutyl group provides steric hindrance; potential for different biological activity. |

The unique branched alkyl chain in this compound may influence its solubility and interaction with biological systems compared to linear counterparts .

Case Studies

Recent studies have highlighted the potential application of this compound in developing new drugs targeting microbial infections or cancer. For example:

- Antifungal Activity : In vitro tests demonstrated that this compound effectively inhibited the growth of Candida albicans at concentrations as low as 50 µg/mL.

- Cellular Interaction : Interaction studies indicate that this compound may bind to specific proteins involved in metabolic pathways or cellular signaling, which could lead to further therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Chloro-2-(2-methylpropyl)-3,5-dinitrobenzoate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide reagents (e.g., EDC·HCl) with DMAP as a catalyst in dichloromethane. Post-reaction purification via column chromatography (petroleum ether/acetone, 4:1) ensures removal of unreacted starting materials. Yield optimization requires stoichiometric control of reagents (1:1 molar ratio) and extended reaction times (6+ hours) to ensure complete conversion .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substitution patterns, while IR spectroscopy identifies nitro and ester functional groups. Mass spectrometry validates molecular weight. Conflicting data (e.g., unexpected peaks in NMR) should be cross-validated with high-resolution mass spectrometry (HRMS) and X-ray crystallography to resolve ambiguities .

Q. How can this compound be utilized as a derivatizing agent for alcohol analysis?

- Methodological Answer : The 3,5-dinitrobenzoate group reacts with alcohols under mild acidic conditions to form stable esters. Derivatization enhances melting point determination and chromatographic separation. Critical considerations include reaction stoichiometry (excess derivatizing agent) and purification via recrystallization to isolate pure derivatives .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood to avoid inhalation, and avoid skin contact. In case of exposure, rinse affected areas with water for 15+ minutes. Store in a cool, dry place away from ignition sources, as nitro groups may pose explosion risks under extreme conditions .

Advanced Research Questions

Q. How can SHELXL address challenges in refining the crystal structure of this compound, particularly with twinned data?

- Methodological Answer : For twinned data, use the TWIN and BASF commands in SHELXL to model twin domains. High thermal motion in nitro groups can be managed with ISOR or SIMU constraints. Validate refinement with R-factor convergence (<5%) and analysis of residual electron density maps .

Q. What strategies are recommended for analyzing hydrogen bonding networks in its crystal lattice using graph set analysis?

- Methodological Answer : Employ graph set theory (e.g., Etter’s rules) to categorize hydrogen bonds (e.g., N–H⋯O, C–H⋯O) into D , S , or R motifs. Software like Mercury can visualize interactions, while SHELXPRO generates hydrogen bond tables for systematic analysis .

Q. How can thermal stability and decomposition pathways be experimentally determined?

- Methodological Answer : Thermogravimetric analysis (TGA) under inert atmosphere identifies decomposition onset temperatures. Coupled with GC-MS, volatile byproducts (e.g., 3,5-dinitrobenzoic acid) can be characterized. Evidence from sublimation experiments (e.g., 150°C under vacuum) suggests thermal lability of ester groups .

Q. What computational methods are suitable for predicting its reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron-deficient aromatic rings’ susceptibility to nucleophilic attack. Fukui indices highlight electrophilic centers, while solvent effects (e.g., dichloromethane vs. DMSO) are modeled using PCM approximations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.